Dimethyl ether

概述

描述

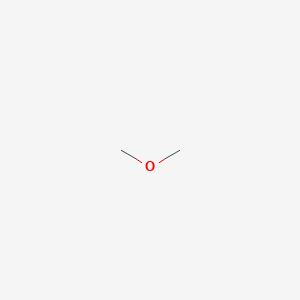

Dimethyl ether, also known as methoxymethane, is the simplest ether with the chemical formula CH₃OCH₃. It is a colorless gas with a faint ethereal odor and is highly flammable. This compound is used as a precursor to other organic compounds and as an aerosol propellant. It is also being explored as a clean-burning alternative fuel .

准备方法

Synthetic Routes and Reaction Conditions: Dimethyl ether can be synthesized through the dehydration of methanol. The reaction is typically catalyzed by acidic catalysts such as alumina or zeolites: [ 2 \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{OCH}_3 + \text{H}_2\text{O} ] This reaction is carried out at elevated temperatures ranging from 250°C to 400°C .

Industrial Production Methods: Industrial production of this compound involves two main methods:

化学反应分析

Methanol Dehydration

The primary industrial route to DME involves catalytic dehydration of methanol:

Common catalysts include γ-alumina and zeolites, operating at 200–300°C .

Electrochemical Synthesis

Recent studies propose a novel method using strong electric fields (>0.55 V/Å) to induce methanol dehydration in liquid phase :

Ab initio molecular dynamics simulations reveal two mechanisms:

-

Cation-mediated pathway : Methanol cation () undergoes C–O bond cleavage, releasing , which combines with another methanol molecule to form DME .

-

Anion-assisted pathway : Methoxide () reacts with to yield DME .

| Parameter | Value | Source |

|---|---|---|

| Field strength | >0.55 V/Å | |

| DME yield | Progressive accumulation at >0.60 V/Å | |

| Key intermediates | , |

Carbonylation to Methyl Acetate

DME reacts with CO over mordenite zeolites to form methyl acetate, a precursor to acetic acid :

Mechanism :

-

Rate-limiting step : CO insertion into surface-bound methyl groups () .

-

Site dependency : Faster in eight-membered zeolite pockets than in twelve-membered channels due to confined transition states .

| Condition | Effect | Source |

|---|---|---|

| Pressure | 10–100 bar (optimized at 50 bar) | |

| Temperature | 438 K | |

| Catalyst deactivation | Methyl acetate inhibits CO adsorption |

Peroxide Formation

DME forms explosive peroxides upon prolonged air exposure :

This reaction necessitates strict storage protocols under inert atmospheres .

Combustion

DME undergoes complete combustion, making it a clean fuel alternative :

| Property | Value | Source |

|---|---|---|

| Autoignition temperature | 350°C | |

| Explosive limits | 3.4–27.0 vol% in air |

Astrochemical Formation

In interstellar environments, DME forms via ion-molecule reactions :

Kinetics :

科学研究应用

Fuel Source

DME is increasingly recognized as a sustainable fuel alternative. Its applications include:

- Diesel Fuel Substitute : DME can be used in specially designed diesel engines, providing similar thermal efficiency to conventional diesel fuels while producing lower emissions .

- Aerosol Propellant : It serves as an environmentally friendly propellant in aerosol products, replacing chlorofluorocarbons (CFCs) that harm the ozone layer .

- Domestic Fuel : Due to its easy liquefaction and handling properties, DME can substitute liquefied petroleum gas (LPG) in household applications .

| Application Type | Specific Use Cases | Environmental Impact |

|---|---|---|

| Diesel Fuel Substitute | Heavy-duty vehicles | Low emissions, no particulate matter |

| Aerosol Propellant | Cosmetics, paints | Ozone-friendly |

| Domestic Fuel | Cooking, heating | Cleaner than traditional fuels |

Chemical Intermediate

DME is an essential intermediate in the synthesis of various chemicals:

- Production of Olefins : DME can be converted into lower olefins through catalytic processes, which are vital for producing plastics and other materials .

- Synthesis of Methyl Acetate and Dimethyl Sulfate : These compounds are important for pharmaceuticals and agrochemicals .

Extraction Solvent

The European Food Safety Authority has evaluated DME's safety as an extraction solvent for food products. It has been deemed safe under specific conditions, making it suitable for extracting flavors and proteins from food sources .

Case Study 1: DME as a Diesel Fuel Substitute

A study conducted by JFE Group demonstrated the successful use of DME in a diesel generation system with a capacity of 1250 kW. The results indicated that DME combustion produced significantly lower NOx emissions compared to traditional diesel fuels. This study highlights DME's potential in reducing air pollution from transportation sources .

Case Study 2: DME Production from Biomass

Research on synthesizing DME from biomass gasification showed promising results with CO conversions reaching up to 82%. The selectivity for DME was around 74%, indicating efficient conversion processes. This method not only provides a renewable fuel source but also contributes to waste management by utilizing agricultural residues .

Future Prospects

The future applications of this compound are promising, particularly in the context of energy transition and sustainability. As technologies advance, the production methods for DME from renewable resources such as biomass and waste materials are expected to become more economically viable. Furthermore, ongoing research into its use in fuel cells and as a raw material for chemicals continues to expand its potential applications in various sectors.

作用机制

Dimethyl ether can be compared with other ethers and alcohols:

相似化合物的比较

- Ethanol

- Diethyl Ether

- Methanol

- Methyl tert-butyl ether (MTBE)

Dimethyl ether stands out due to its unique combination of properties, making it versatile for various applications in different fields.

生物活性

Dimethyl ether (DME), a simple ether with the chemical formula , is increasingly recognized for its diverse applications, particularly in energy and extraction processes. This article explores the biological activity of DME, focusing on its safety, efficacy in extraction processes, and potential therapeutic applications.

Overview of this compound

This compound is a colorless gas at room temperature and pressure, known for its clean-burning properties. It has gained attention as a potential alternative fuel due to its high cetane number and lower emissions compared to traditional fuels. Additionally, DME serves as an extraction solvent in various industries, including food and pharmaceuticals.

Toxicological Assessment

The European Food Safety Authority (EFSA) has evaluated DME's safety as an extraction solvent. Their findings indicate that DME poses no significant safety concerns under specified conditions of use. The EFSA CEF Panel concluded that the maximum residual limits proposed for DME in food products are acceptable, with no new genotoxicity data suggesting harmful effects .

Table 1: Summary of EFSA Findings on this compound

| Parameter | Value |

|---|---|

| Maximum Residual Limit (MRL) | 3 mg/kg in defatted protein products |

| Genotoxicity Studies | No genotoxic potential found |

| Safety Conclusion | No safety concerns under intended use |

Biological Activity in Extraction Processes

DME has been utilized as a solvent for extracting bioactive compounds from various sources. A study investigated the efficacy of DME compared to other solvents (ethanol and butane) in extracting cannabinoids from cannabis. The results demonstrated that DME extracts exhibited superior antimicrobial activity against a range of microorganisms, indicating its potential as an effective extraction solvent for therapeutic compounds .

Table 2: Antimicrobial Activity of Cannabis Extracts

| Solvent Type | Minimum Inhibitory Concentration (MIC) | Active Compounds Extracted |

|---|---|---|

| This compound (DME) | 4 - 256 μg/mL | THCA, other cannabinoids |

| Ethanol | Higher MIC values than DME | Lower cannabinoid content |

| Butane | Comparable to DME | THCA, terpenes |

Case Study 1: Use of DME in LPG Mixtures

In Indonesia, DME is being used as a mixed fuel with liquefied petroleum gas (LPG). A narrative policy analysis highlighted the government's efforts to promote DME for reducing greenhouse gas emissions. The study emphasized the need for comprehensive discussions involving stakeholders to address concerns about DME's production and environmental impacts .

Case Study 2: this compound in Hydrogen Storage

Recent research proposed a novel approach using DME as a hydrogen carrier in energy storage systems. The study revealed that the physical and chemical properties of DME allow it to effectively transport hydrogen while minimizing toxicological risks associated with other carriers like ammonia . This innovative application could significantly impact future energy systems.

属性

IUPAC Name |

methoxymethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O/c1-3-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCGLNKUTAGEVQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O, Array, CH3OCH3 | |

| Record name | DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0454 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | dimethyl ether | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dimethyl_ether | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026937 | |

| Record name | Dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

46.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethyl ether is a colorless gas with a faint ethereal odor. It is shipped as a liquefied gas under its vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. Its vapors are heavier than air. Any leak can be either liquid or vapor. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket., Gas or Vapor; Liquid, Colorless compressed gas or liquid with a slight ether-like odor; [HSDB], COLOURLESS GAS WITH CHARACTERISTIC ODOUR. | |

| Record name | DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methane, 1,1'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1483 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0454 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

-8 °F at 760 mmHg (NTP, 1992), -24.82 °C, -23.6 °C | |

| Record name | DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0454 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

25 °F (NTP, 1992), -42 °F (closed cup), Flammable gas | |

| Record name | DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0454 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

1 vol water takes up 37 vol gas, Sol in ether, acetone, chloroform; ethyl alcohol, SOL IN ORG SOLVENTS EXCEPT FOR POLYALCOHOLS, Soluble in oxygenated solvents, In water, 4.6X10+4 mg/L at 25 °C, Solubility in water, g/100ml: 2.4 | |

| Record name | DIMETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0454 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.724 at -12.46 °F (USCG, 1999) - Less dense than water; will float, 1.91855 g/L at 1 atm and 25 °C, Relative density (water = 1): 0.61 | |

| Record name | DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0454 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

1.617 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.6 (Air = 1), Relative vapor density (air = 1): 1.6 | |

| Record name | DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0454 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

2.128 mmHg (NTP, 1992), 4450.0 [mmHg], 4450 mm Hg at 25 °C | |

| Record name | DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1483 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS GAS @ USUAL TEMP, BUT EASILY CONDENSIBLE, Colorless gas, Colorless compressed gas or liquid | |

CAS No. |

115-10-6 | |

| Record name | DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, 1,1'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM13FS69BX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0454 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-217.3 °F (NTP, 1992), -141.5 °C | |

| Record name | DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0454 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and spectroscopic data for dimethyl ether?

A1: this compound (CH₃OCH₃) has a molecular weight of 46.07 g/mol. Spectroscopically, it exhibits characteristic peaks in the infrared spectrum corresponding to C-H and C-O stretching vibrations. Rotational-torsional spectra of its ¹³C-isotopologues have been measured in the laboratory, providing accurate rest frequencies and intensities for astronomical observations [].

Q2: How does the presence of this compound affect the formation energy of Magnesium dichloride crystallites?

A2: Research indicates that the formation energy of Magnesium dichloride crystallites covered by this compound is inversely proportional to the this compound/Mg ratio, regardless of crystallite shape, size, and edges. In contrast to uncovered crystallites, the presence of this compound favors smaller crystallites with (110) edges [].

Q3: Is this compound compatible with current fuel infrastructures?

A3: Yes, one advantage of this compound as a fuel is its compatibility with existing Liquified Petroleum Gas (LPG) infrastructure for storage and distribution, making it a practical alternative fuel option [].

Q4: Are there any challenges in using this compound as a fuel in engines?

A4: Yes, despite its excellent combustion properties in diesel engines, this compound presents challenges related to poor lubricity and incompatibility with certain elastomers used in fuel systems, requiring careful material selection in engine design [].

Q5: What are the main methods for producing this compound?

A5: this compound can be produced via two main routes: a two-step method involving methanol synthesis followed by dehydration, and a one-step method directly from syngas. While the one-step method holds economic advantages in the long term, research is ongoing to optimize its efficiency [, ].

Q6: What type of catalyst is typically used in the direct synthesis of this compound from syngas?

A6: The direct synthesis of this compound from syngas commonly utilizes bifunctional catalysts, often comprising a copper-zinc-aluminum (Cu-Zn-Al) component for methanol synthesis coupled with a dehydration catalyst like gamma-alumina (γ-Al₂O₃) [, ].

Q7: How does carbon dioxide impact this compound synthesis compared to methanol synthesis?

A7: Interestingly, the liquid-phase this compound synthesis process displays a higher tolerance for carbon dioxide compared to liquid-phase methanol synthesis. While methanol synthesis typically favors carbon dioxide concentrations around 8% in the syngas feed, this compound synthesis can proceed efficiently at higher levels [].

Q8: Can biomass be used as a feedstock for this compound production?

A8: Yes, research has explored the synthesis of this compound from biomass-derived syngas using a bifunctional catalyst in a high-pressure fixed-bed reactor, demonstrating the potential for renewable this compound production [].

Q9: What is the role of ethanol in enhancing the direct production of this compound from syngas?

A9: Research has shown that using ethanol as a binder in the fabrication of a capsule-structured CuO−ZnO−Al₂O₃@HZSM‐5 catalyst significantly enhances the direct conversion of syngas to this compound. This catalyst exhibited a remarkable 2.9 times higher carbon monoxide conversion and a 9.2 times higher this compound space-time yield compared to a similar catalyst prepared with a silica sol binder [].

Q10: How does the concentration of La₀.₈Sr₀.₂Ga₀.₈Mg₀.₁₅Co₀.₀₅O₃-δ (LSGMC5) affect the performance of nickel-iron anodes in this compound fuel cells?

A10: Studies on Ni₈-Fe₂-LSGMC5 composite anodes revealed that the addition of LSGMC5 powders significantly enhances the anode structure and anode/electrolyte interfaces, leading to reduced Ohmic resistance and improved electrochemical performance in this compound fuel cells [].

Q11: How is computational chemistry used to study this compound?

A11: Computational methods, like density functional theory, help investigate the structure and energetics of this compound and its complexes. For example, a distributed polarizability model was used to predict the conformation of the this compound-krypton complex, later confirmed by experimental spectroscopy [].

Q12: How do structural modifications of this compound derivatives impact their biological activity?

A12: Research on shikonin this compound derivatives highlights how modifications to the parent compound, shikonin, can alter its biological properties. Specifically, the synthesis of 2-position and 6-position side chain isomers of shikonin this compound and their ester derivatives exhibited potential for various therapeutic applications, including tumor treatment, inflammation reduction, and burn treatment [].

Q13: What are the challenges in storing and handling this compound?

A13: this compound's low boiling point (-24°C) necessitates storage and handling under pressure. Additionally, its flammability requires careful consideration of safety measures during storage, transportation, and use.

Q14: What are the environmental advantages of using this compound as a fuel?

A14: this compound is considered an environmentally friendly fuel due to its negligible global warming potential, lack of sulfur content, and reduced particulate matter and nitrogen oxide emissions compared to conventional diesel fuel [, ].

Q15: Are there any concerns regarding the environmental impact of this compound production?

A15: While this compound itself presents environmental benefits as a fuel, its production from fossil fuel-derived syngas can contribute to greenhouse gas emissions. Therefore, research focusing on sustainable this compound production from renewable sources like biomass is crucial to mitigate its environmental footprint [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。